Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate typically involves the reaction of 2,4-dichlorobenzyl chloride with methyl 2-mercaptobenzoate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the 2,4-dichlorobenzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted benzenecarboxylates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2,4-dichlorophenyl)sulfanyl]benzenecarboxylate
- Methyl 2-[(2,4-dichlorobenzyl)thio]benzenecarboxylate
- Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzoate
Uniqueness
Methyl 2-[(2,4-dichlorobenzyl)sulfanyl]benzenecarboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its dichlorobenzyl group and sulfanyl linkage make it particularly useful in proteomics research and as a versatile reagent in organic synthesis .
Properties
IUPAC Name |
methyl 2-[(2,4-dichlorophenyl)methylsulfanyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2S/c1-19-15(18)12-4-2-3-5-14(12)20-9-10-6-7-11(16)8-13(10)17/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBBYQAFZKOHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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